molecular formula C17H17FN2O2 B4138997 1-[3-(3-Fluorophenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one

1-[3-(3-Fluorophenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one

Cat. No.: B4138997
M. Wt: 300.33 g/mol
InChI Key: DIFKEAHCQKCZSJ-UHFFFAOYSA-N
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Description

1-[3-(3-Fluorophenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methyl-furyl moiety, and a propionyl-substituted pyrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Fluorophenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorobenzaldehyde with 5-methyl-2-furancarboxaldehyde in the presence of a suitable base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the pyrazole ring. The final step involves the acylation of the pyrazole ring with propionyl chloride under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Fluorophenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

1-[3-(3-Fluorophenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(3-Fluorophenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-3-(5-methyl-2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazole
  • 5-(3-bromophenyl)-3-(5-methyl-2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazole
  • 5-(3-methylphenyl)-3-(5-methyl-2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazole

Uniqueness

The presence of the fluorophenyl group in 1-[3-(3-Fluorophenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

1-[3-(3-fluorophenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-3-17(21)20-15(12-5-4-6-13(18)9-12)10-14(19-20)16-8-7-11(2)22-16/h4-9,15H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFKEAHCQKCZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(O2)C)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(3-Fluorophenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one
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1-[3-(3-Fluorophenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one
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1-[3-(3-Fluorophenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one
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1-[3-(3-Fluorophenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one
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1-[3-(3-Fluorophenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one
Reactant of Route 6
1-[3-(3-Fluorophenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one

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